2-[4-(Phenethylamino)phenyl]sulfonylacetic acid
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Overview
Description
2-[4-(Phenethylamino)phenyl]sulfonylacetic acid is an organic compound that features a sulfonyl group attached to an acetic acid moiety, with a phenethylamino group linked to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenethylamino)phenyl]sulfonylacetic acid typically involves the reaction of phenethylamine with 4-bromophenylsulfonylacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of phenethylamine displaces the bromine atom on the phenyl ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Phenethylamino)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[4-(Phenethylamino)phenyl]sulfonylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Phenethylamino)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The phenethylamino group can interact with receptors or enzymes, modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetic acid: Lacks the phenethylamino group but shares the sulfonylacetic acid core.
Phenethylamine: Contains the phenethylamino group but lacks the sulfonylacetic acid moiety.
Sulfonylacetic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
2-[4-(Phenethylamino)phenyl]sulfonylacetic acid is unique due to the combination of the phenethylamino group and the sulfonylacetic acid moiety. This structural arrangement imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
653588-51-3 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[4-(2-phenylethylamino)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)12-22(20,21)15-8-6-14(7-9-15)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2,(H,18,19) |
InChI Key |
MQLDEGZWADXDRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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